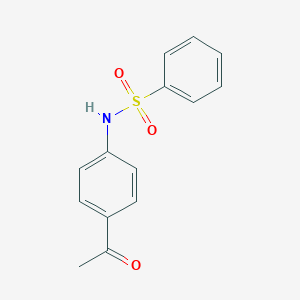

N-(4-acetylphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-acetylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring that is further substituted with an acetylphenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

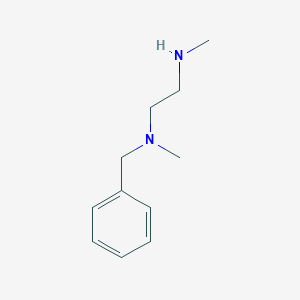

The synthesis of N-(4-acetylphenyl)benzenesulfonamide derivatives has been explored in several studies. For instance, the reaction of N-(4-acetylphenyl)benzenesulfonamide derivatives with N,N-dimethylformamide dimethyl acetal (DMF-DMA) leads to the formation of acryloyl(phenyl)benzenesulfonamide derivatives, which can further react with various nucleophiles to yield novel sulfonamide compounds . Another study reports the one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide under basic conditions, which offers advantages such as excellent yields and short reaction times .

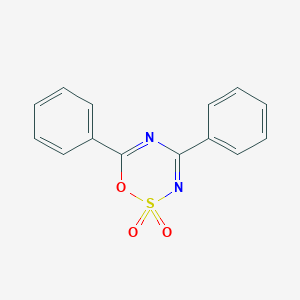

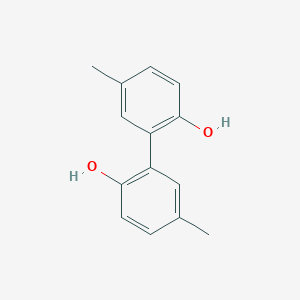

Molecular Structure Analysis

The molecular structure of N-(4-acetylphenyl)benzenesulfonamide has been elucidated using various spectroscopic techniques. The crystal structure of a related compound, N-(4-acetylphenyl)-4-methoxybenzenesulfonamide, shows a V-shaped conformation with the benzene rings at a dihedral angle of 86.56°. Intramolecular hydrogen bonding contributes to the stability of the molecular structure . Gas electron diffraction and quantum chemical calculations have been used to study the molecular structure and conformational properties of benzenesulfonamide, revealing the presence of two stable conformers .

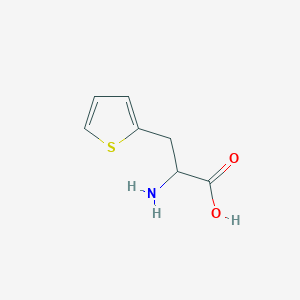

Chemical Reactions Analysis

N-(4-acetylphenyl)benzenesulfonamide and its derivatives exhibit reactivity towards various nucleophiles, leading to the formation of diverse chemical structures. For example, the reaction with hydrazine hydrate or hydroxylamine results in the synthesis of pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives . The reactivity of these compounds can be further exploited to synthesize compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-acetylphenyl)benzenesulfonamide derivatives are influenced by their molecular structure. The intramolecular hydrogen bonding and the dihedral angle between the benzene rings affect the compound's conformation and, consequently, its reactivity and interaction with biological targets. Some of the synthesized derivatives have shown excellent in vitro antitumor activity, highlighting the importance of these properties in determining biological activity .

Orientations Futures

The synthesized sulfonamides, including “N-(4-acetylphenyl)benzenesulfonamide”, were evaluated for their in vitro cytotoxic activities against two human cell lines, MCF-7 (breast adenocarcinoma cells) and RPE-1 (normal retina pigmented epithelium cells). The results revealed that these compounds have a potent cytotoxic effect on MCF-7 and less on RPE-1 cells compared to the positive control doxorubicin . This suggests potential future directions in the development of anticancer agents.

Propriétés

IUPAC Name |

N-(4-acetylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-11(16)12-7-9-13(10-8-12)15-19(17,18)14-5-3-2-4-6-14/h2-10,15H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRJGOBHYOBMPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350555 |

Source

|

| Record name | N-(4-acetylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)benzenesulfonamide | |

CAS RN |

76883-69-7 |

Source

|

| Record name | N-(4-acetylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)